N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11053247
InChI: InChI=1S/C12H13N5O3S/c1-17-12(14-15-16-17)21-7-11(18)13-8-2-3-9-10(6-8)20-5-4-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,18)
SMILES: CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Molecular Formula: C12H13N5O3S
Molecular Weight: 307.33 g/mol

N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE

CAS No.:

Cat. No.: VC11053247

Molecular Formula: C12H13N5O3S

Molecular Weight: 307.33 g/mol

* For research use only. Not for human or veterinary use.

N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ACETAMIDE -

Specification

Molecular Formula C12H13N5O3S
Molecular Weight 307.33 g/mol
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Standard InChI InChI=1S/C12H13N5O3S/c1-17-12(14-15-16-17)21-7-11(18)13-8-2-3-9-10(6-8)20-5-4-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,18)
Standard InChI Key ZWKMZXOWMILILP-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Canonical SMILES CN1C(=NN=N1)SCC(=O)NC2=CC3=C(C=C2)OCCO3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The IUPAC name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide reflects its benzodioxin core (2,3-dihydro-1,4-benzodioxin-6-yl), tetrazole substituent (1-methyl-1H-tetrazol-5-yl), and connecting sulfanyl-acetamide group . The molecular formula C₁₉H₁₉N₅O₅S corresponds to a molecular weight of 429.5 g/mol, as computed by PubChem .

Table 1: Key Molecular Descriptors

PropertyValueReference
Molecular Weight429.5 g/mol
XLogP3-AA (Lipophilicity)2.6
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Rotatable Bond Count7

Structural Features

The benzodioxin ring (C₆H₄O₂) is a fused bicyclic system with two oxygen atoms, contributing to the compound’s planar rigidity . The tetrazole group (C₂H₃N₄), a five-membered ring with four nitrogen atoms, enhances polarity and potential for hydrogen bonding. The sulfanyl-acetamide linker (SCH₂CONH) bridges these moieties, enabling conformational flexibility.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary stages:

Benzodioxin Ring Formation

The benzodioxin core is synthesized via cyclization of catechol derivatives with dihalides (e.g., 1,2-dibromoethane) under basic conditions. For example, 6-nitro-1,4-benzodioxane is reduced to the corresponding amine, which is subsequently acylated.

Coupling of Moieties

The final step employs coupling agents such as EDCI or DCC to link the benzodioxin-amine and tetrazole-thiol intermediates via a sulfanyl-acetamide bond. Reaction conditions (e.g., inert atmosphere, 0–5°C) minimize side reactions like oxidation.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Benzodioxin formationCatechol, 1,2-dibromoethane, K₂CO₃, DMF, 80°C65–70%
Tetrazole synthesisNaN₃, 1-methyl-1H-tetrazole-5-carbonitrile, DMF, 100°C50–55%
CouplingEDCI, CH₂Cl₂, 0°C, N₂ atmosphere40–45%

Purification and Characterization

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Structural confirmation relies on NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, 15 mg/mL) . Stability studies indicate decomposition above 200°C, with hygroscopicity requiring storage under desiccation .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 6.85–6.79 (m, 3H, benzodioxin-H), 4.28 (s, 2H, OCH₂), 3.91 (s, 3H, NCH₃).

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Comparative Analysis with Related Compounds

N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-2-[[1-(3,4-Dimethoxyphenyl)-5-Tetrazolyl]Thio]Acetamide

This analog (CID 645218) replaces the methyl group with a 3,4-dimethoxyphenyl substituent, increasing molecular weight to 429.5 g/mol and XLogP3-AA to 3.1 . The added methoxy groups enhance lipid solubility but reduce aqueous solubility .

N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-2-{[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-YL]Sulfanyl}Acetamide

Incorporating a triazole-pyridine moiety (CID 1071797) alters bioactivity, with reported IC₅₀ values of 1.2 µM against tyrosine kinase .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator